molecular formula C12H16FNO2 B3857376 4-[2-(4-fluorophenoxy)ethyl]morpholine

4-[2-(4-fluorophenoxy)ethyl]morpholine

Cat. No.: B3857376
M. Wt: 225.26 g/mol
InChI Key: RGBGPXKWGZSDJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(4-fluorophenoxy)ethyl]morpholine is an organic compound with the molecular formula C12H16FNO2 It is a derivative of morpholine, featuring a fluorophenoxyethyl group attached to the nitrogen atom of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-fluorophenoxy)ethyl]morpholine typically involves the reaction of 4-fluorophenol with 2-chloroethylmorpholine under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion formed from 4-fluorophenol attacks the chloroethyl group of 2-chloroethylmorpholine, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-fluorophenoxy)ethyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted phenoxyethylmorpholine derivatives.

Scientific Research Applications

4-[2-(4-fluorophenoxy)ethyl]morpholine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[2-(4-fluorophenoxy)ethyl]morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The fluorophenoxyethyl group can enhance the compound’s binding affinity and selectivity for its molecular targets, leading to more potent and specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(2-fluorophenoxy)ethyl]morpholine
  • 4-[2-(4-bromo-2-fluorophenoxy)ethyl]morpholine
  • 4-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}morpholine

Uniqueness

4-[2-(4-fluorophenoxy)ethyl]morpholine is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to specific targets, making it a valuable scaffold in drug design and other applications.

Properties

IUPAC Name

4-[2-(4-fluorophenoxy)ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c13-11-1-3-12(4-2-11)16-10-7-14-5-8-15-9-6-14/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBGPXKWGZSDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(4-fluorophenoxy)ethyl]morpholine
Reactant of Route 2
Reactant of Route 2
4-[2-(4-fluorophenoxy)ethyl]morpholine
Reactant of Route 3
Reactant of Route 3
4-[2-(4-fluorophenoxy)ethyl]morpholine
Reactant of Route 4
Reactant of Route 4
4-[2-(4-fluorophenoxy)ethyl]morpholine
Reactant of Route 5
Reactant of Route 5
4-[2-(4-fluorophenoxy)ethyl]morpholine
Reactant of Route 6
Reactant of Route 6
4-[2-(4-fluorophenoxy)ethyl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.